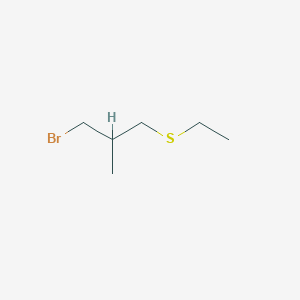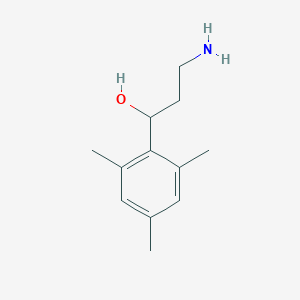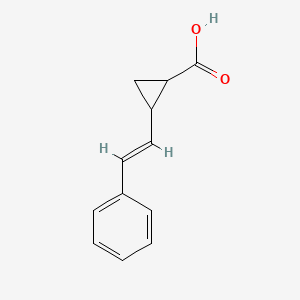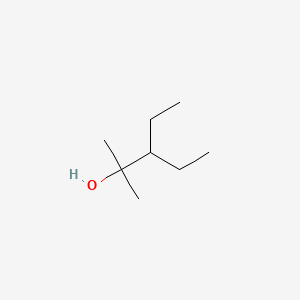
3-Ethyl-2-methyl-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methyl-2-pentanol can be synthesized through the Grignard reaction, which involves the reaction of an organomagnesium compound (Grignard reagent) with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound. The reaction typically requires an anhydrous environment and is carried out in an ether solvent to stabilize the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the Grignard reagent, its reaction with the appropriate carbonyl compound, and subsequent purification steps to isolate the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methyl-2-pentanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In studies involving the effects of alcohols on biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-ethyl-2-methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, altering their function and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- 2-Phenyl-2-butanol
- Benzyl alcohol
- 4-Methyl-1-pentanol
Uniqueness
3-Ethyl-2-methyl-2-pentanol is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar alcohols. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched nature influences its physical properties such as boiling point and solubility .
Eigenschaften
CAS-Nummer |
19780-63-3 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
3-ethyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
FRUMTAZIGSJVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


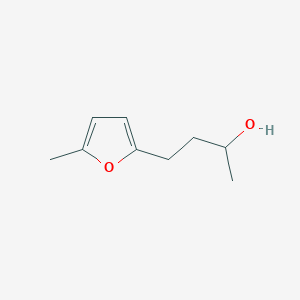
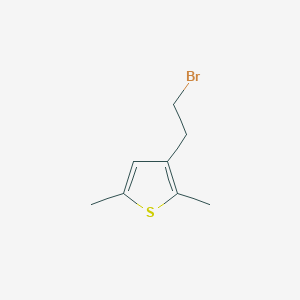
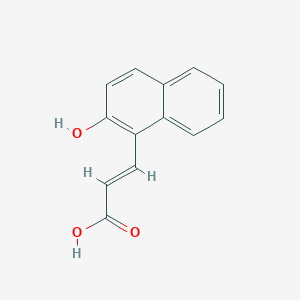
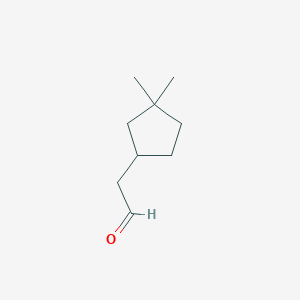
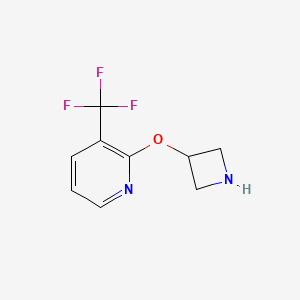
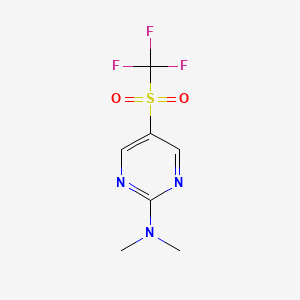
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
